![molecular formula C13H18N2O2 B4851402 N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4851402.png)
N-[4-(4-morpholinyl)benzyl]acetamide
Overview
Description
N-[4-(4-morpholinyl)benzyl]acetamide, also known as Neramexane, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of NMDA receptor antagonists and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
N-[4-(4-morpholinyl)benzyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of chronic pain, depression, and anxiety.
Mechanism of Action
N-[4-(4-morpholinyl)benzyl]acetamide acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, N-[4-(4-morpholinyl)benzyl]acetamide can prevent the overactivation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)benzyl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been found to reduce the levels of inflammatory cytokines, which can contribute to neurodegeneration. Additionally, N-[4-(4-morpholinyl)benzyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(4-morpholinyl)benzyl]acetamide in lab experiments is its specificity for the NMDA receptor. This allows researchers to investigate the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using N-[4-(4-morpholinyl)benzyl]acetamide is its potential toxicity. High doses of the compound can lead to neuronal damage and cell death.
Future Directions
There are several future directions for the study of N-[4-(4-morpholinyl)benzyl]acetamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, researchers are exploring the use of N-[4-(4-morpholinyl)benzyl]acetamide in combination with other drugs to enhance its therapeutic effects.
properties
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11(16)14-10-12-2-4-13(5-3-12)15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFUDJSRTASBRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)benzyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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